Antitumor agent-105

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

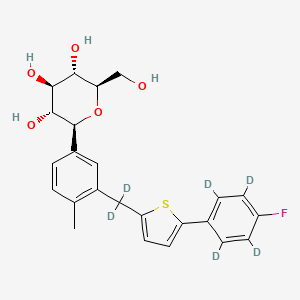

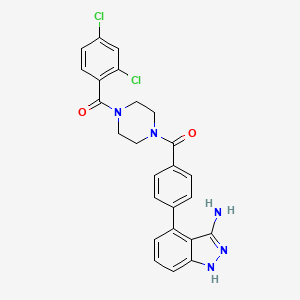

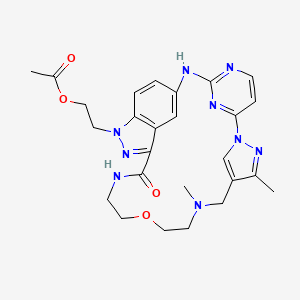

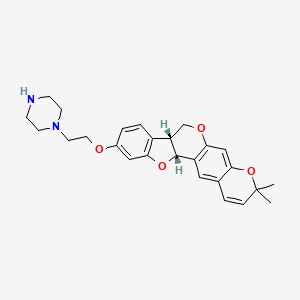

It has demonstrated inhibition of various cancer cell lines, including A549, H1299, H460, HCT116, and MDA-MB-231 cells, with respective IC50 values of 6.7, 8.3, 4.3, 4.4, and 6.7 μM . This compound is primarily used for research purposes and has shown promise in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-105 involves a multi-step process. One environmentally responsible synthesis method includes a 5-step, 3-pot sequence that is performed mainly in recyclable water, as opposed to traditional methods that use various organic solvents . This method highlights the use of only 500 ppm of a palladium catalyst, significantly lower than the 92,000 ppm used in previous methods .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the environmentally responsible synthesis method mentioned above could be adapted for larger-scale production. This method’s use of recyclable water and minimal catalyst makes it a viable option for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-105 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antitumor activity and reduce potential side effects.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and purity.

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced antitumor activity. These derivatives are tested for their efficacy against various cancer cell lines to determine their potential as therapeutic agents.

Scientific Research Applications

Antitumor agent-105 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and modification of antitumor compounds. In biology, it is used to investigate the mechanisms of cancer cell inhibition and the pathways involved in tumor growth. In medicine, it is being researched for its potential as a therapeutic agent for various types of cancer. In industry, it is used to develop new antitumor drugs and improve existing ones .

Mechanism of Action

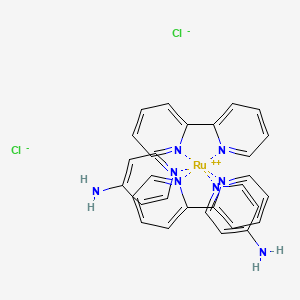

The mechanism of action of Antitumor agent-105 involves disrupting protein synthesis in target cells and binding to DNA, causing its fragmentation . This stops the rapidly dividing cancer cells from replicating and eventually leads to their death. The compound targets specific molecular pathways involved in cell division and apoptosis, making it an effective antitumor agent.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Antitumor agent-105 include other antitumor agents such as cisplatin, paclitaxel, and doxorubicin. These compounds also exhibit significant antitumor activity and are used in cancer treatment .

Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of action and its ability to inhibit a wide range of cancer cell lines with relatively low IC50 values. Additionally, the environmentally responsible synthesis method for this compound makes it a more sustainable option for research and potential therapeutic use .

Properties

Molecular Formula |

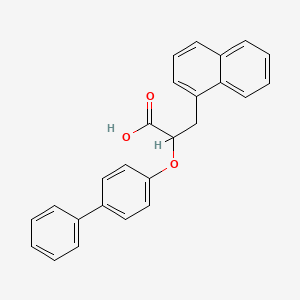

C26H30N2O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

1-[2-[[(2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-yl]oxy]ethyl]piperazine |

InChI |

InChI=1S/C26H30N2O4/c1-26(2)6-5-17-13-20-23(15-22(17)32-26)30-16-21-19-4-3-18(14-24(19)31-25(20)21)29-12-11-28-9-7-27-8-10-28/h3-6,13-15,21,25,27H,7-12,16H2,1-2H3/t21-,25-/m0/s1 |

InChI Key |

PMBYBCFLTNYPQI-OFVILXPXSA-N |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)OCCN6CCNCC6)C |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)OCCN6CCNCC6)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)